molecular formula C16H16N2O B8808535 6-(tert-Butyl)-2-(pyridin-4-yl)benzo[d]oxazole

6-(tert-Butyl)-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B8808535
M. Wt: 252.31 g/mol
InChI Key: VOJOYZYVOKSFEV-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-(pyridin-4-yl)benzo[d]oxazole is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-tert-butyl-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C16H16N2O/c1-16(2,3)12-4-5-13-14(10-12)19-15(18-13)11-6-8-17-9-7-11/h4-10H,1-3H3

InChI Key

VOJOYZYVOKSFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.22 g of N-(4-tert-butyl-2-hydroxyphenyl)isonicotinamide, 15 ml of carbon tetrachloride, 3.55 g of triphenylphosphine and 1.37 g of triethylamine was heated to reflux for three hours. The mixture was cooled to room temperature, and then water was poured into the mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.30 g of 6-tert-butyl-2-(pyridin-4-yl)-benzoxazole (hereinafter, referred to as “active compound 8”).
Name
N-(4-tert-butyl-2-hydroxyphenyl)isonicotinamide
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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